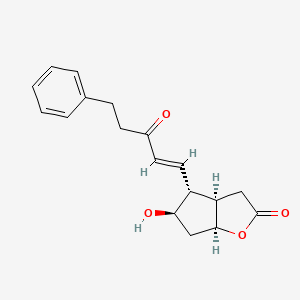
Enone-L
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enone-L is an organic compound that belongs to the class of α,β-unsaturated carbonyl compounds. These compounds are characterized by the presence of both alkene and carbonyl functional groups. This compound, specifically, contains an alkene conjugated to a ketone, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Enone-L can be synthesized through various methods, including:
Aldol Condensation: This reaction involves the addition of an enolate ion to a carbonyl compound, followed by dehydration to form the enone.
Oxidation of Allylic Alcohols: Allylic alcohols can be oxidized to enones using catalysts such as Fe(NO3)3·9H2O/TEMPO/NaCl under atmospheric oxygen at room temperature.
Dehydrogenation of Carbonyl Compounds: This method involves the removal of hydrogen from carbonyl compounds using catalysts like iron or palladium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions due to their efficiency and high yield. The use of continuous flow reactors and advanced catalytic systems can further enhance the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Enone-L undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: t-Butylhydroperoxide, palladium on carbon, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
Oxidation: 1,4-enediones.
Reduction: Saturated ketones.
Substitution: β-substituted enones.
Applications De Recherche Scientifique
Enone-L has a wide range of applications in scientific research:
Mécanisme D'action
Enone-L exerts its effects through various mechanisms:
Electrophilic Addition: The conjugated system of this compound makes it a good electrophile, allowing it to react with nucleophiles through Michael addition.
Oxidation-Reduction Reactions: This compound can participate in redox reactions, altering its oxidation state and forming different products.
Molecular Targets and Pathways: This compound can interact with various biomolecules, including proteins and nucleic acids, affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Enone-L can be compared with other α,β-unsaturated carbonyl compounds:
Methyl Vinyl Ketone: Similar to this compound but with a simpler structure. It is more reactive due to the presence of a methyl group.
Acrolein: An α,β-unsaturated aldehyde, more reactive than this compound due to the presence of an aldehyde group.
Uniqueness
This compound is unique due to its balanced reactivity and stability, making it a versatile intermediate in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C18H20O4 |
|---|---|
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxo-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C18H20O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,8-9,14-17,20H,6-7,10-11H2/b9-8+/t14-,15-,16-,17+/m1/s1 |
Clé InChI |
DXHLFWCSZHEXLL-CTOAQQQNSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)/C=C/C(=O)CCC3=CC=CC=C3)O |
SMILES canonique |
C1C(C(C2C1OC(=O)C2)C=CC(=O)CCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13738136.png)
![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)
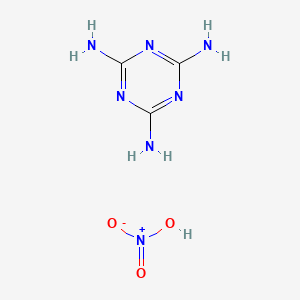
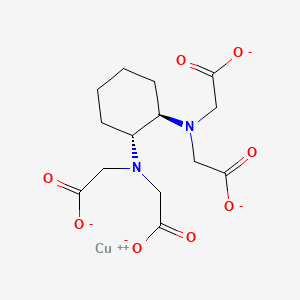
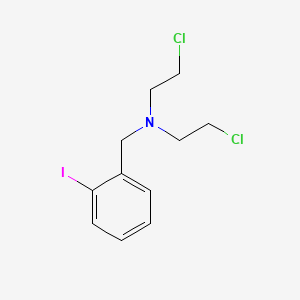
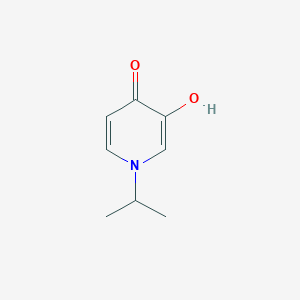
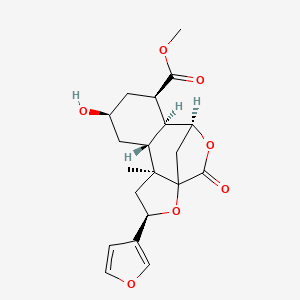
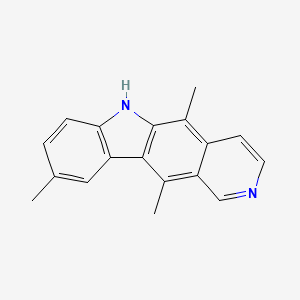
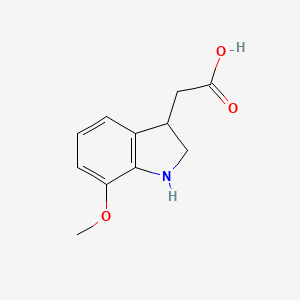
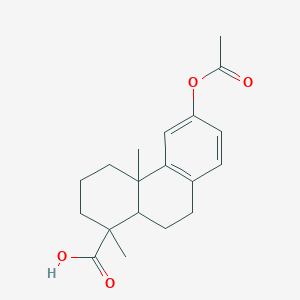
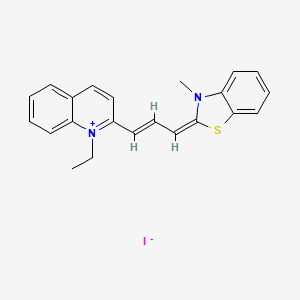
![[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B13738194.png)
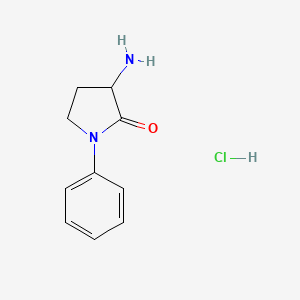
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
